1-Bromo-4-isobutoxybenzene

Vue d'ensemble

Description

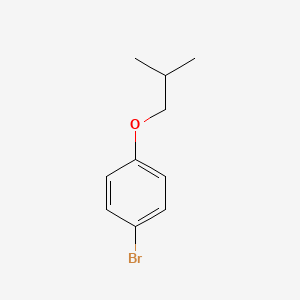

1-Bromo-4-isobutoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an isobutoxy group. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutoxybenzene can be synthesized through the bromination of 4-isobutoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the para position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-isobutoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used, such as 4-isobutoxyphenol when hydroxide is the nucleophile.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

1-Bromo-4-isobutoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-isobutoxybenzene in chemical reactions involves the formation of reactive intermediates. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-methoxybenzene

- 1-Bromo-4-ethoxybenzene

- 1-Bromo-4-propoxybenzene

Comparison: 1-Bromo-4-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the reactivity and selectivity in chemical reactions, making this compound a valuable compound in specific synthetic applications .

Activité Biologique

1-Bromo-4-isobutoxybenzene (CAS Number: 30752-23-9) is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, metabolic pathways, and toxicological data, supported by various research findings and case studies.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- Boiling Point : Approximately 230 °C

- Solubility : Insoluble in water, soluble in organic solvents

Biological Activity Overview

This compound is primarily studied for its interactions with biological systems, particularly its effects on enzyme activities and potential toxicity.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor of cytochrome P450 enzymes, specifically:

- CYP1A2 : Inhibits activity, potentially affecting drug metabolism.

- CYP2D6 : Inhibitory effects noted, which may influence pharmacokinetics of co-administered drugs.

These interactions suggest that this compound could alter the metabolism of various therapeutic agents, necessitating caution in concurrent administration.

Toxicological Data

Toxicity assessments have been conducted to evaluate the safety profile of this compound. The following table summarizes key findings from acute toxicity studies:

| Study Type | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| Acute Oral Lethality Study | 1000 - 3000 | Weight loss, lethargy, tremors | |

| Inhalation Toxicity Study | 7.1 - 26 mg/L | Respiratory distress, neurological symptoms |

Case Studies

In a notable case study involving animal models, exposure to high concentrations of the compound resulted in significant alterations in liver enzyme activities, indicating potential hepatotoxicity. Recovery to baseline enzyme levels was observed post-exposure, suggesting reversible effects under certain conditions .

Pharmacokinetics

The pharmacokinetic profile indicates a moderate absorption rate with significant distribution into fatty tissues and organs such as the liver and kidneys. The compound exhibits a log partition coefficient (Log P) of approximately 3.85, indicating moderate lipophilicity which may enhance its bioavailability in biological systems .

Propriétés

IUPAC Name |

1-bromo-4-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAIALVMJJUXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571492 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-23-9 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.